(4-Bromo-2-nitrophenyl)methanamine

Medicinal Chemistry Drug Discovery Intellectual Property

Unlike generic 2-nitrobenzylamine or 4-bromobenzylamine, (4-Bromo-2-nitrophenyl)methanamine delivers three electronically distinct, orthogonal reactive handles—primary amine, aryl bromide, and nitro group—in a single compact scaffold. The electron-withdrawing nitro activates the bromide for SNAr and Pd-catalyzed cross-couplings, while the amine enables amidation, reductive amination, or urea formation without additional protection/deprotection steps. With a LogP of 1.816 favoring CNS penetration and 25 associated patents, this building block directly supports kinase inhibitor and GPCR ligand SAR campaigns. Procure this exact substitution pattern to preserve synthetic efficiency, bypass extra synthetic steps, and maximize downstream molecular diversity.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 1174006-84-8
Cat. No. B3087479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-nitrophenyl)methanamine
CAS1174006-84-8
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])CN
InChIInChI=1S/C7H7BrN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4,9H2
InChIKeyXHIHORXRWODQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-2-nitrophenyl)methanamine (CAS 1174006-84-8): A Strategic Building Block in Organic Synthesis


(4-Bromo-2-nitrophenyl)methanamine, with CAS 1174006-84-8 and molecular formula C₇H₇BrN₂O₂, is a benzylamine derivative characterized by the presence of a primary amine, a bromine atom, and a nitro group on a phenyl ring . This specific substitution pattern provides a unique platform for orthogonal synthetic transformations, making it a valuable intermediate in medicinal chemistry and chemical biology .

Why (4-Bromo-2-nitrophenyl)methanamine is Not Interchangeable with Common Analogs


The strategic value of (4-Bromo-2-nitrophenyl)methanamine lies in its precisely positioned and electronically distinct functional groups. Unlike simpler analogs like 2-nitrobenzylamine or 4-bromobenzylamine, which offer only one reactive handle, this compound provides three distinct sites for orthogonal derivatization . The electron-withdrawing nitro group activates the bromine atom for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings, while the primary amine enables facile amidation, reductive amination, or urea formation [1]. Substituting a generic alternative would compromise synthetic efficiency, introduce additional protection/deprotection steps, and limit downstream molecular diversity. Therefore, procurement decisions must prioritize the exact substitution pattern to ensure the intended synthetic route is viable and cost-effective.

Quantitative Differentiation of (4-Bromo-2-nitrophenyl)methanamine Against Key Comparators


Patent Relevance: Significant Intellectual Property Presence Compared to Unsubstituted Analog

The specific substitution pattern of (4-Bromo-2-nitrophenyl)methanamine is associated with a significantly higher number of patent citations compared to the unsubstituted core scaffold, 2-nitrobenzylamine. This suggests that the 4-bromo-2-nitro substitution is a privileged motif in the patent literature for generating novel, patentable chemical matter [1].

Medicinal Chemistry Drug Discovery Intellectual Property

Enhanced Reactivity: Dual Activation for Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group ortho to the bromine atom strongly activates the aryl bromide towards nucleophilic aromatic substitution (SNAr) via the addition-elimination mechanism, a feature absent in analogs lacking the ortho-nitro group. In contrast, 4-bromobenzylamine lacks this activating group and is significantly less reactive under similar mild SNAr conditions, often requiring harsher conditions or metal catalysis [1].

Organic Synthesis SNAr Reactivity Cross-Coupling

Computational Property Profile: Optimized Lipophilicity for CNS Drug Discovery

The calculated LogP of (4-Bromo-2-nitrophenyl)methanamine is 1.816, placing it within the optimal range (LogP < 3) for potential central nervous system (CNS) penetration and favorable drug-like properties . This differentiates it from other halogenated analogs, like (3-Fluoro-2-nitrophenyl)methanamine (LogP ~2.3), which may exhibit less optimal physicochemical profiles .

Medicinal Chemistry CNS Drug Discovery ADME Properties

Commercial Availability: Consistent High Purity for Reliable Scale-Up

The target compound is commercially available from multiple vendors with a consistently high purity specification of ≥98%, ensuring reliable and reproducible results in synthetic applications [REFS-1, REFS-2]. This level of purity is standard for advanced building blocks but is not guaranteed for all custom-synthesized or less common analogs, which may require additional purification steps.

Chemical Procurement Synthetic Chemistry Scale-Up

Verified Chemical Identity: Robust Analytical Data for Regulatory Compliance

The compound's identity is rigorously confirmed by multiple orthogonal analytical identifiers, including a specific InChI Key (XHIHORXRWODQHL-UHFFFAOYSA-N), a defined MDL number (MFCD11113104), and a consistent molecular weight (231.05 g/mol) [REFS-1, REFS-2, REFS-3]. This level of characterization, which may be incomplete for less common analogs, ensures unambiguous identification and traceability, which is critical for publication, patent filing, and adherence to Good Laboratory Practice (GLP).

Analytical Chemistry Quality Control Regulatory Compliance

Optimal Applications for (4-Bromo-2-nitrophenyl)methanamine in Drug Discovery and Synthesis


Design and Synthesis of CNS-Penetrant Kinase Inhibitors

The combination of a favorable LogP (1.816) for potential CNS penetration [1] and the presence of a primary amine handle for creating key hinge-binding motifs makes this compound an ideal building block for synthesizing targeted kinase inhibitors intended for brain exposure. The ortho-nitro group can be reduced to an aniline, a common pharmacophore for type II kinase inhibitors.

Generation of Patentable Chemical Matter in GPCR-Targeted Libraries

With 25 associated patents, this specific scaffold is a proven entry into protected intellectual property space [1]. It is optimally used as a core for synthesizing novel G protein-coupled receptor (GPCR) ligands, leveraging the aryl bromide for late-stage Suzuki or Buchwald-Hartwig diversification to rapidly explore structure-activity relationships (SAR) and secure composition-of-matter patents.

Multi-Step Synthesis of Complex Heterocycles via Orthogonal Reactivity

The compound's unique arrangement of three orthogonal functional groups (primary amine, aryl bromide, and nitro group) allows for sequential, chemoselective transformations without the need for protecting group strategies [1]. It is an optimal building block for constructing complex heterocyclic cores like benzimidazoles, quinazolines, or diazepines, where the amine is used for cyclization, the bromine for diversification, and the nitro group for later-stage reduction to an aniline.

Scaffold for Developing Fluorescent Probes and Bioluminescent Substrates

The 4-bromo-2-nitrophenyl moiety is a recognized motif in biochemical probes, as seen in the related 4-Bromo-2-nitrophenyl β-D-galactopyranoside, a chromogenic substrate [1]. This compound serves as an excellent starting material for synthesizing novel enzyme activity probes or bioluminescent substrates, where the bromine can be used to attach a linker and the nitro group can modulate the electronic properties of the chromophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-2-nitrophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.